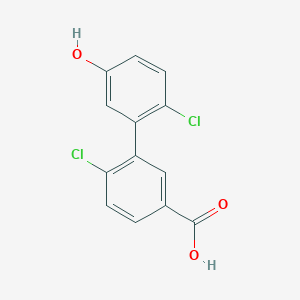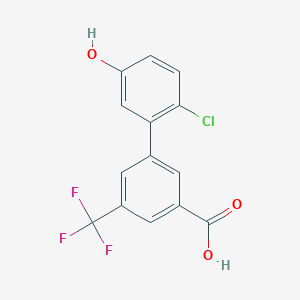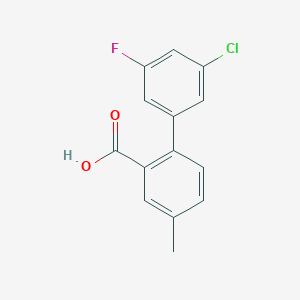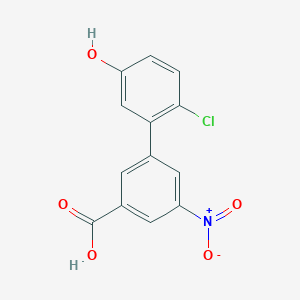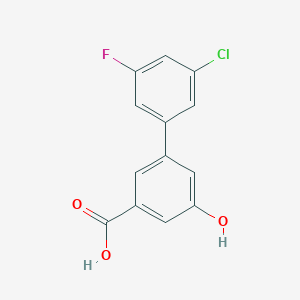
2-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid, commonly referred to as 2-(3-CFMBA) is a compound used in a variety of scientific research applications. It is a synthetic compound with a wide range of biochemical and physiological effects.
科学研究应用
2-(3-CFMBA) is used in a variety of scientific research applications. It has been used as a tool to study the effects of inflammation and oxidative stress in cells. It has also been used to study the effects of drugs on the brain and nervous system. In addition, it has been used in research on the effects of dietary supplements on various diseases.
作用机制
2-(3-CFMBA) works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It also inhibits the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are involved in inflammation and other processes. In addition, 2-(3-CFMBA) has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation, immune response, and other processes.
Biochemical and Physiological Effects
2-(3-CFMBA) has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells. It has also been found to reduce the production of leukotrienes and to inhibit the activity of NF-κB. In addition, it has been found to reduce the activity of COX-2 and 5-LOX.
实验室实验的优点和局限性
2-(3-CFMBA) has several advantages and limitations for use in lab experiments. One advantage is that it is easy to synthesize and can be used in a variety of experiments. Another advantage is that it is relatively inexpensive. A limitation is that it has a short half-life, which can limit its use in studies that require long-term exposure.
未来方向
There are several potential future directions for research on 2-(3-CFMBA). One potential direction is to further investigate its effects on inflammation and oxidative stress. Another potential direction is to study its effects on other diseases and conditions, such as cancer and neurological disorders. In addition, further research could be done on its effects on other enzymes and transcription factors. Finally, research could be done to develop more efficient synthesis methods for 2-(3-CFMBA).
合成方法
2-(3-CFMBA) is synthesized using a reaction between 3-chloro-5-fluorobenzoic acid and 5-methoxybenzyl alcohol. The reaction is catalyzed by p-toluenesulfonic acid (PTSA) and is done in a two-step process. In the first step, the 3-chloro-5-fluorobenzoic acid and 5-methoxybenzyl alcohol are reacted in a solvent such as dichloromethane at a temperature of 60-80°C. In the second step, the reaction mixture is treated with PTSA and heated to a temperature of 120-130°C. The reaction is complete after two hours and the product is a white solid.
属性
IUPAC Name |
2-(3-chloro-5-fluorophenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-11-2-3-12(13(7-11)14(17)18)8-4-9(15)6-10(16)5-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBHGQLKJAVKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690515 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-50-0 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

